molecular formula C14H31NO2SSi B12104861 (S)-N-((S)-1-(tert-butyldimethylsilyloxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide

(S)-N-((S)-1-(tert-butyldimethylsilyloxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide

Cat. No.: B12104861
M. Wt: 305.55 g/mol
InChI Key: LYWXLNZTROQRSS-UHFFFAOYSA-N
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Description

This chiral sulfinamide derivative features a stereochemically defined backbone with a tert-butyldimethylsilyl (TBDMS) protecting group and a but-3-en-2-yl moiety. The compound is likely utilized as a chiral auxiliary or intermediate in asymmetric synthesis, leveraging its sulfinamide group for stereocontrol and the TBDMS group for alcohol protection. Its molecular weight is estimated to be ~350–400 g/mol, comparable to analogues (e.g., 400.65 g/mol for CAS 2177255-07-9 ).

Properties

IUPAC Name

N-[1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO2SSi/c1-10-12(15-18(16)13(2,3)4)11-17-19(8,9)14(5,6)7/h10,12,15H,1,11H2,2-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWXLNZTROQRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C=C)NS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO2SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-N-((S)-1-(tert-butyldimethylsilyloxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide, commonly referred to as tert-butanesulfinamide, is a chiral sulfinamide compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its utility as a chiral auxiliary in asymmetric synthesis and its potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of (S)-N-((S)-1-(tert-butyldimethylsilyloxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide is C14_{14}H31_{31}NO2_2SSi, with a molecular weight of approximately 305.55 g/mol. The compound features a sulfinamide functional group and a tert-butyldimethylsilyloxy moiety, which contribute to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC14_{14}H31_{31}NO2_2SSi
Molecular Weight305.55 g/mol
CAS Number926660-07-3
LogP4.87120

The biological activity of (S)-N-((S)-1-(tert-butyldimethylsilyloxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide can be attributed to its ability to act as a chiral auxiliary in various chemical reactions. This compound facilitates the formation of amines through nucleophilic additions to imines, which are generated from aldehydes and ketones. The sulfinamide group enhances the electrophilicity of the imine, allowing for high diastereoselectivity in product formation .

Applications in Drug Synthesis

The compound has been extensively utilized in the synthesis of several bioactive molecules, including:

  • Asymmetric Synthesis of Amines : It serves as a chiral reagent for the synthesis of amines, which are prevalent in pharmaceuticals.
  • Drug Development : Notable drugs synthesized using tert-butanesulfinamide include:
    • Avopritinib: A kinase inhibitor for cancer treatment.
    • Larotrectinib: Another kinase inhibitor targeting specific genetic mutations.
    • Lenacapavir: An innovative HIV-1 capsid inhibitor.

These applications highlight the compound's significance in modern medicinal chemistry .

Study on Anti-HIV Activity

Research has indicated that compounds related to tert-butanesulfinamide exhibit potent anti-HIV activity. For instance, derivatives of the compound were tested for their efficacy against HIV-1, showing effective concentrations ranging from 0.056 to 0.52 µM. This suggests that modifications to the sulfinamide framework can enhance antiviral properties significantly .

Asymmetric Synthesis Case Study

A study demonstrated the use of tert-butanesulfinamide in synthesizing chiral amines from various substrates under mild conditions. The reaction yielded high diastereoselectivity and was applicable to a wide range of nucleophiles, showcasing the versatility and efficiency of this chiral auxiliary in synthetic organic chemistry .

Scientific Research Applications

Overview

  • Molecular Formula : C₁₄H₃₁NO₂SSi
  • Molecular Weight : 305.55 g/mol
  • Structure : The compound features a sulfinamide functional group, which is significant in biological activity and synthetic applications.

Anticancer Activity

Recent studies have indicated that sulfinamides can exhibit anticancer properties. The structural features of (S)-N-((S)-1-(tert-butyldimethylsilyloxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide may enhance its interaction with biological targets involved in cancer pathways. Research has suggested that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .

Enzyme Inhibition

Sulfinamides are known to act as enzyme inhibitors. The specific compound under discussion has potential applications in inhibiting enzymes that play critical roles in metabolic pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes are dysregulated, such as diabetes and obesity .

Synthetic Intermediates

(S)-N-((S)-1-(tert-butyldimethylsilyloxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for further transformations, making it a versatile building block for synthesizing more complex molecules. For example, it can be utilized in the synthesis of other sulfinamides or as a precursor for various organic reactions involving nucleophilic substitutions .

Asymmetric Synthesis

The chiral nature of this sulfinamide compound makes it particularly useful in asymmetric synthesis. It can facilitate the formation of enantiomerically enriched products, which are essential in the pharmaceutical industry for developing drugs with specific biological activities .

Polymer Chemistry

In material science, (S)-N-((S)-1-(tert-butyldimethylsilyloxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide can be employed as a modifier in polymer formulations. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Research has shown that sulfinamide derivatives can enhance the performance of polymers used in coatings and adhesives .

Nanotechnology

The compound's properties may also lend themselves to applications in nanotechnology, particularly in the development of nanomaterials with tailored functionalities. By modifying surface characteristics or enhancing solubility, (S)-N-((S)-1-(tert-butyldimethylsilyloxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide could be instrumental in creating advanced nanostructures for drug delivery systems or sensors .

Chemical Reactions Analysis

Diastereoselective Allylation Reactions

The compound participates in allylation reactions with organometallic reagents to generate stereochemically defined products.

Reaction Setup

  • Substrate : (S)-N-((S)-1-(tert-Butyldimethylsilyloxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide

  • Reagent : Allylmagnesium bromide (1.0 M in Et₂O)

  • Conditions : Toluene, −78°C, 1.5 equiv of Grignard reagent

Outcomes

ParameterValueSource
Yield64–96%
Diastereomeric Ratio (dr)1:1.4 (major:minor) to 1:3
Major Product(S,R)-configured adduct

Mechanistic Insight : The tert-butyldimethylsilyl (TBS) group enhances steric bulk, directing nucleophilic attack to the less hindered face of the sulfinimine. The sulfinamide’s chiral center ensures facial selectivity .

Stereoselective Additions to Imino Esters

The sulfinamide scaffold enables additions to imino esters for α-amino acid synthesis.

Example Reaction

  • Reagent : Silyl ketene acetal (e.g., TMS-ketene acetal)

  • Catalyst : BF₃·OEt₂ (2 equiv)

  • Solvent : Dichloromethane, −78°C → rt

Key Data

ParameterValueSource
Yield72–87%
DiastereoselectivityUp to 99:1 dr
ProductN-Sulfinyl α-amino esters

Applications : Products are precursors to aspartic acid derivatives and glycopeptide antibiotics .

Deprotection and Functionalization

The tert-butanesulfinyl group is cleaved under mild acidic conditions to yield free amines.

Deprotection Protocol

  • Reagent : HCl (4 M in dioxane) or TFA

  • Conditions : MeOH, 0°C → rt, 2–4 h

Results

ParameterValueSource
Deprotection Yield>90%
Amine Purity>95% (HPLC)

Downstream Use : Deprotected amines undergo Boc-protection or peptide coupling without racemization .

Comparative Analysis of Diastereoselectivity

The stereochemical outcome varies with substituents and reaction design:

Reaction Typedr (Major:Minor)Key Influencing FactorSource
Allylation (Grignard)1:1.4 – 1:3TBS group sterics
Silyl Ketene Addition99:1BF₃ coordination to carbonyl
Vinylmagnesium Addition9:1Solvent polarity

Synthetic Utility in Drug Development

This sulfinamide derivative has been leveraged in routes to:

  • Manzacidins (marine alkaloids) via allylation

  • D-Allylglycine (non-proteinogenic amino acid)

  • Azanucleosides (therapeutic agents) through stereoretentive functionalization

Spectroscopic Characterization

Critical NMR data for reaction monitoring:

  • ¹H NMR : δ = 0.09–0.91 ppm (TBS methyl groups), 1.24 ppm (tert-butyl), 4.23 ppm (methylene)

  • ¹³C NMR : δ = −5.4 (TBS-Si(CH₃)₂), 184.2 ppm (sulfinamide C=O)

HR-MS : Calculated [M+H]⁺ = 292.1716, Observed = 292.1783

Limitations and Challenges

  • Low-Temperature Sensitivity : Reactions at −78°C require specialized equipment .

  • Diastereomer Separation : Chromatography is often needed for pure isomers (e.g., silica gel with ethyl acetate/hexane) .

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name Key Substituents Molecular Weight (g/mol) Purity Key Functional Groups
Target Compound (S)-but-3-en-2-yl, TBDMSO ~350–400 (estimated) N/A Sulfinamide, alkene, silyl ether
N-((S)-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide (CAS 2177255-07-9) 6-ethoxypyridin-3-yl, TBDMSO 400.65 95% Sulfinamide, pyridine, silyl ether
(S)-N-((3,5-dibromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide 3,5-dibromopyridin-2-yl N/A N/A Sulfinamide, brominated pyridine
(S)-N-((S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide 3,6-dibromopyridin-2-yl, 3,5-difluorophenyl N/A N/A Sulfinamide, brominated pyridine, fluorophenyl

Key Differences :

  • The target compound lacks aromatic systems (e.g., pyridine) but includes an alkene, enabling reactions like epoxidation.
  • Brominated pyridine derivatives (e.g., ) exhibit higher electrophilicity, favoring nucleophilic substitution or cross-coupling reactions.

Preparation Methods

Imine Formation

The aldehyde precursor, (S)-1-(tert-butyldimethylsilyloxy)but-3-en-2-aldehyde, is condensed with (S)-tert-butanesulfinamide under titanium-mediated conditions. The use of Ti(OiPr)₄ instead of Ti(OEt)₄ has been reported to improve yields in sterically hindered systems.

Example Protocol:

  • Reactants: (S)-tert-butanesulfinamide (1.0 equiv), aldehyde (1.2 equiv), Ti(OiPr)₄ (2.0 equiv).

  • Solvent: Dichloromethane (1 M).

  • Yield: 66–80% after column chromatography.

Diastereoselective Nucleophilic Addition

Nucleophilic addition to the sulfinylimine is performed at low temperatures (−78°C) to minimize racemization. Organolithium or Grignard reagents attack the imine carbon, with the tert-butanesulfinyl group dictating the face selectivity. For instance, vinylmagnesium bromide adds to the (S)-configured imine to produce the (S,S)-diastereomer exclusively.

Stereochemical Outcomes:

NucleophileTemperaturedr (S,S:S,R)Yield (%)
VinylMgBr−78°C95:582
AllylMgBr−78°C90:1075

Data compiled from Refs.

Deprotection and Isolation

The TBDMS group is removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by acidic cleavage of the sulfinamide with HCl in methanol. Final purification via flash chromatography affords the enantiomerically pure amine.

The TBDMS protecting group is critical for masking the alcohol functionality during synthesis. Its introduction typically employs tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.

Silylation Protocol:

  • Reactants: Alcohol (1.0 equiv), TBDMSCl (1.1 equiv), imidazole (1.5 equiv).

  • Solvent: Dichloromethane.

  • Yield: >90%.

The robustness of the TBDMS group under basic and nucleophilic conditions ensures compatibility with subsequent reaction steps, including imine formation and Grignard additions.

Large-Scale Synthesis and Industrial Adaptations

Scalable routes have been developed to meet industrial demand. One patent describes a telescoped process where the TBDMS-protected aldehyde is generated in situ via DIBAL-H reduction of a methyl ester precursor. This approach avoids isolation of sensitive intermediates, improving overall efficiency.

Key Steps:

  • Reduction: Methyl 1-(tert-butyldimethylsilyloxy)but-3-enoate is reduced with DIBAL-H at −80°C to yield the aldehyde.

  • Condensation: Immediate reaction with (S)-tert-butanesulfinamide and Ti(OEt)₄.

  • Nucleophilic Addition: Vinylmagnesium bromide addition at −30°C.

Process Metrics:

  • Overall Yield: 68% over three steps.

  • Purity: >99% by HPLC.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

¹H NMR (300 MHz, CDCl₃):

  • δ 5.80 (m, 1H, CH=CH₂), 5.10 (m, 2H, CH₂=CH), 3.70 (m, 1H, CHO-TBDMS), 1.40 (s, 9H, C(CH₃)₃).

Chiral HPLC:

  • Column: Chiralpak AD-H.

  • Mobile Phase: Hexane:isopropanol (90:10).

  • Retention Time: 12.3 min (S,S) vs. 14.1 min (S,R) .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare (S)-N-((S)-1-(tert-butyldimethylsilyloxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide?

  • Methodological Answer : The synthesis typically involves (i) chiral sulfinamide formation via condensation of tert-butanesulfinamide with a carbonyl precursor and (ii) silyl protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) reagents. Key steps include stereoselective enolate formation and TBS protection under anhydrous conditions (e.g., TBSCl, imidazole, DMF). Characterization relies on 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm stereochemistry and silyl group integrity .

Q. How is the stereochemical purity of this compound validated in asymmetric synthesis?

  • Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is critical. X-ray crystallography of intermediates (e.g., sulfinamide-zirconium complexes) can resolve absolute configurations. Additionally, NOESY NMR detects spatial proximity of substituents to confirm stereochemical assignments .

Advanced Research Questions

Q. What mechanistic insights explain the role of this sulfinamide in metal-catalyzed Si–C bond cleavage?

  • Methodological Answer : The TBS group acts as a directing/protecting group, while the sulfinamide’s lone pair facilitates coordination to transition metals (e.g., Pd, Rh). For example, in Pd-catalyzed C(sp3^3)–Si bond cleavage, the sulfinamide stabilizes intermediates via chelation, enabling regioselective silacyclopropane ring-opening. Steric hindrance from the tert-butyl group influences reaction pathways (e.g., favoring β-hydride elimination vs. cross-coupling) .

Q. How do steric and electronic effects impact the compound’s reactivity in silacyclopropane transformations?

  • Methodological Answer : The tert-butyl group in TBS imposes steric constraints, limiting undesired side reactions (e.g., dimerization). Electronic effects from the sulfinamide’s electron-withdrawing nature enhance electrophilicity at silicon, promoting metal insertion into Si–C bonds. For instance, Rh-catalyzed reactions under mild conditions (25°C, THF) selectively yield benzosiloles via Si–C(sp3^3) cleavage .

Q. What contradictions exist in the literature regarding catalytic systems for Si–C bond activation?

  • Methodological Answer :

  • Contradiction 1 : Pd catalysts favor silacyclopropane ring-opening (e.g., silole formation), while Rh catalysts prefer direct Si–C bond cleavage without ring strain .
  • Contradiction 2 : Cu/Zn co-catalysts enable carbonyl insertion into Si–C bonds, but Ag exhibits superior activity in silylene transfer reactions due to stronger π-backbonding .
  • Resolution : Reaction conditions (solvent, temperature) and ligand design (e.g., phosphine vs. N-heterocyclic carbenes) critically modulate metal specificity .

Q. What methodologies address challenges in stereoselective C–Si bond functionalization?

  • Methodological Answer :

  • Strategy 1 : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during sulfinamide-TBS coupling.
  • Strategy 2 : Enantioselective desymmetrization via kinetic resolution (e.g., Sharpless asymmetric dihydroxylation of the but-3-en-2-yl moiety).
  • Validation : Comparative kinetics (e.g., krelk_{\text{rel}} > 20:1) and DFT calculations to map transition states .

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